

Dinoseb: A Technical Examination of its Historical Use as a Pesticide

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Compound of Interest

Compound Name: **Dinoseb**

Cat. No.: **B1670700**

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Executive Summary: **Dinoseb** (2-sec-butyl-4,6-dinitrophenol) is a dinitrophenolic compound historically employed as a broad-spectrum pesticide. First registered in the United States in 1948, its use was widespread until its cancellation by the U.S. Environmental Protection Agency (EPA) in 1986 due to significant health and environmental concerns, including teratogenicity and acute toxicity.^{[1][2]} This guide provides a detailed technical overview of **Dinoseb**'s chemical properties, its mechanism of action, historical applications, and the experimental methodologies used to characterize its toxicological profile. It is intended for an audience of researchers, scientists, and professionals in drug development.

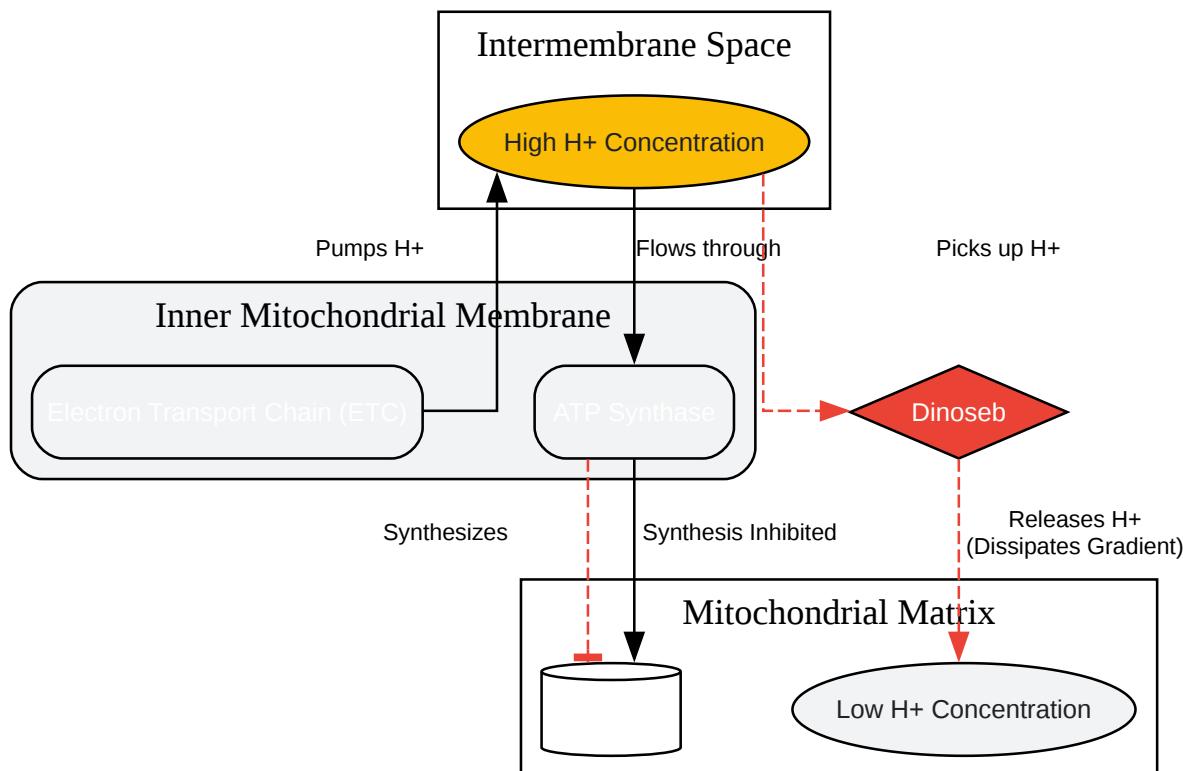
Chemical Properties and Formulations

Dinoseb is a dark orange or reddish-brown crystalline solid or viscous liquid, depending on the ambient temperature.^{[1][2]} It is sparingly soluble in water but demonstrates good solubility in various organic solvents, including ethanol and spray oils.^[1] For agricultural application, it was commonly formulated as an emulsifiable concentrate or as water-soluble amine or ammonium salts.^{[1][3]}

Property	Value	Reference
Chemical Formula	$C_{10}H_{12}N_2O_5$	[4]
Molar Mass	240.22 g/mol	[1]
Melting Point	32-42 °C	[1] [2]
Water Solubility	52 mg/L at 20 °C	[1]
Vapor Pressure	6.7 mPa at 25 °C	[1]
CAS Number	88-85-7	[1]

Mode of Action: Uncoupling of Oxidative Phosphorylation

The primary mechanism of **Dinoseb**'s toxicity is the uncoupling of oxidative phosphorylation in mitochondria.[\[4\]](#)[\[5\]](#)[\[6\]](#) As a lipophilic weak acid, **Dinoseb** can diffuse across the inner mitochondrial membrane. In the proton-rich intermembrane space, it becomes protonated, traverses the membrane into the matrix, and releases the proton, effectively dissipating the critical proton gradient. This uncoupling action delinks the electron transport chain from ATP synthesis.[\[3\]](#)[\[4\]](#) Consequently, the cell rapidly consumes oxygen in an attempt to restore the gradient, but ATP production is severely inhibited, leading to a cellular energy crisis, metabolic disruption, and ultimately, cell death.[\[1\]](#)[\[6\]](#)



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Caption: **Dinoseb** acts as a protonophore, disrupting the mitochondrial proton gradient.

Historical Agricultural Applications

Prior to its ban, **Dinoseb** was a Restricted Use Pesticide (RUP) utilized for its broad-spectrum activity.^[1] Its applications were diverse, reflecting its efficacy as a herbicide, insecticide, fungicide, and desiccant.^{[1][2]}

Crop/Use Category	Specific Application
Legumes & Field Crops	Selective pre- and post-emergence control of broadleaf weeds in soybeans, peanuts, beans, and corn. [1]
Fruits & Nuts	Used as an insecticide and for weed control in grapes, citrus, and various fruit and nut orchards. [1] [2]
Vegetables & Seed Crops	Applied as a herbicide in vegetable crops and as a desiccant (drying agent) on seed crops to facilitate harvesting. [1] [2]

Toxicological Profile

Dinoseb is classified as highly toxic to a wide range of organisms, including mammals, birds, and aquatic life.[\[1\]](#)[\[5\]](#) Its high toxicity and evidence of developmental effects, such as teratogenicity in laboratory animals, were primary drivers for its regulatory cancellation.[\[1\]](#)[\[6\]](#)

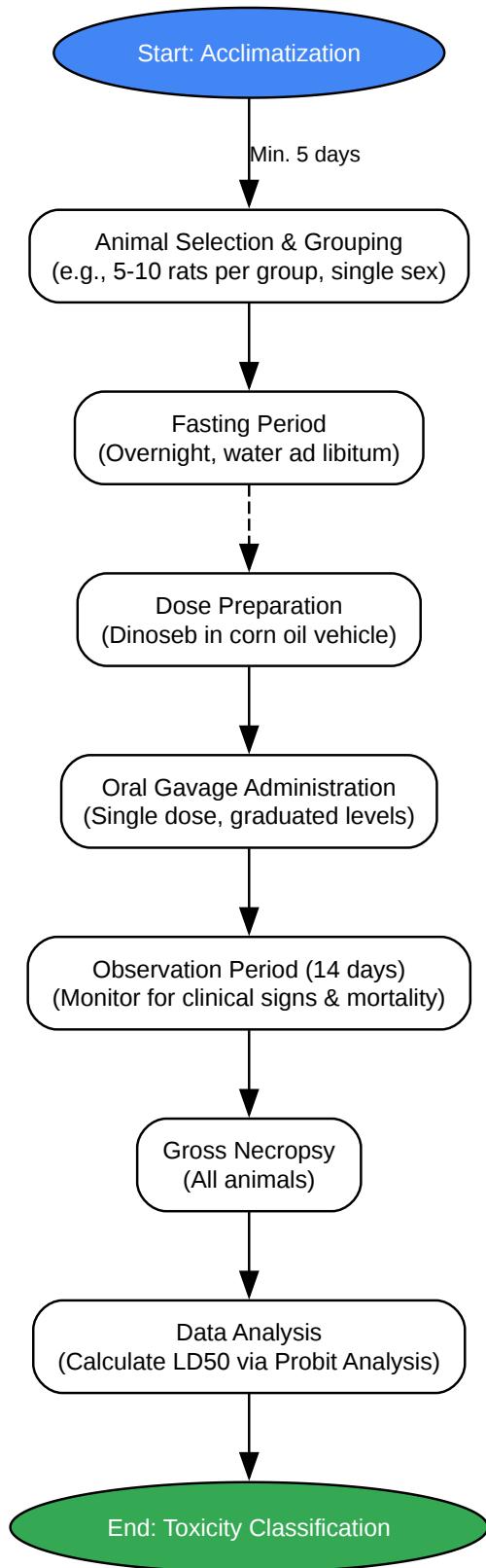
Organism/Test	Toxicity Value (LD ₅₀ /LC ₅₀)	Reference
Rat (Oral LD ₅₀)	25 - 58 mg/kg	[1]
Rabbit (Dermal LD ₅₀)	80 - 200 mg/kg	[1]
Birds (Acute Oral LD ₅₀)	7 - 9 mg/kg	[1] [4]
Fish (96-hour LC ₅₀)	44 - 118 µg/L	[1]
Mouse (Oral LD ₅₀)	16 mg/kg	[7]

Experimental Protocols

The following sections detail the methodologies for key experiments used to assess the toxicity and mechanism of action of compounds like **Dinoseb**.

Acute Oral Toxicity (LD₅₀) Determination

This protocol is a synthesized methodology based on OECD Guideline 401 for acute oral toxicity testing, which was the standard during **Dinoseb**'s regulatory evaluation.



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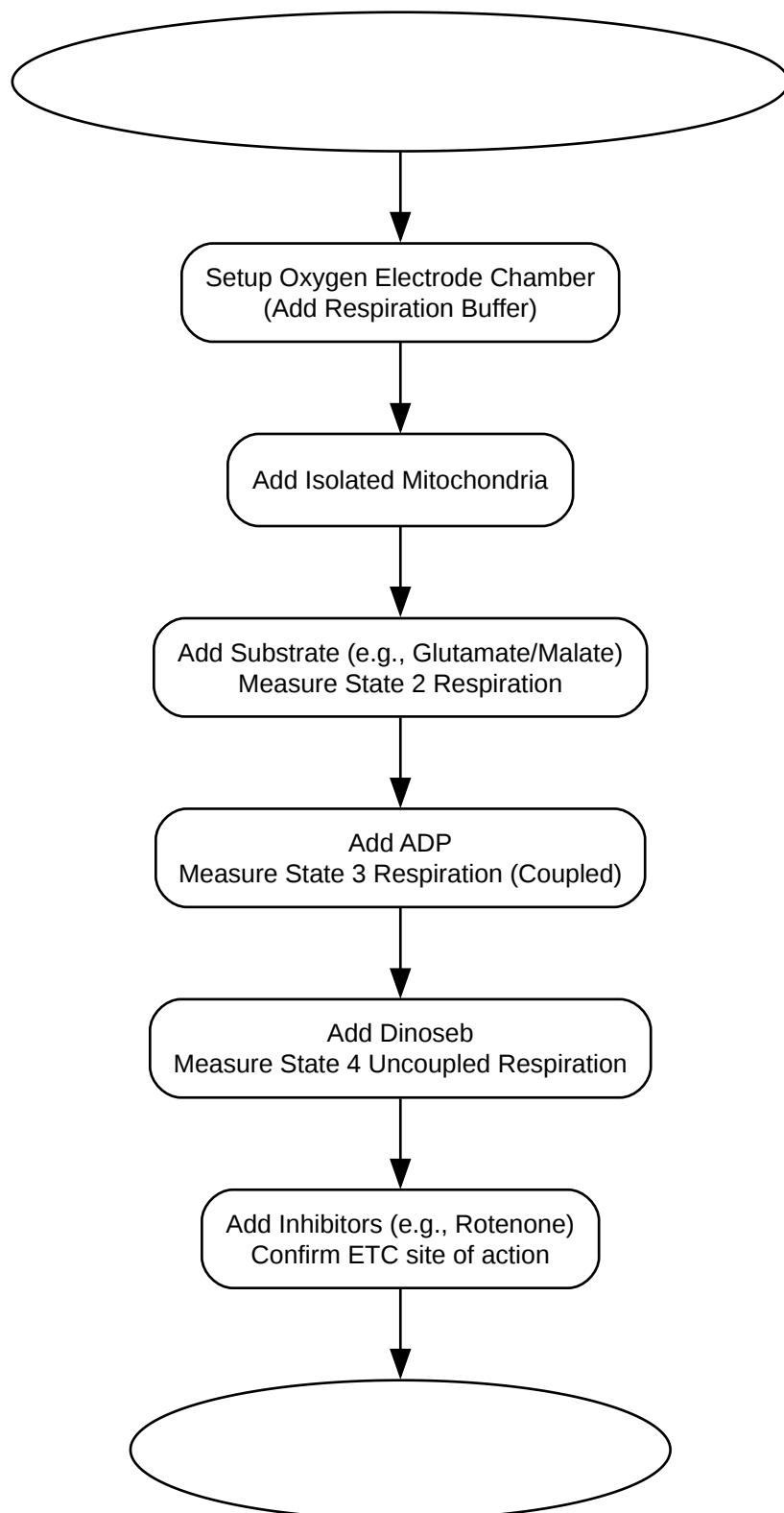
Caption: Standardized workflow for an acute oral LD₅₀ toxicity study.

Methodology:

- Animal Model and Acclimatization: Healthy, young adult rats (e.g., Wistar or Sprague-Dawley strain) of a single sex are used.[5] Animals are acclimatized to laboratory conditions (22 ± 3°C, 30-70% humidity) for at least five days before dosing.[5]
- Grouping and Fasting: Animals are randomly assigned to treatment groups, with at least 5 animals per group.[5] Food is withheld overnight prior to dosing, though water remains available.[8]
- Dose Preparation and Administration: **Dinoseb** is dissolved or suspended in a suitable vehicle, such as corn oil.[5] A series of graduated doses are administered to the respective groups via oral gavage in a single volume, typically not exceeding 1 mL/100 g body weight. [5] A control group receives the vehicle only.
- Observation: Animals are observed for mortality, and clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, tremors, convulsions, lethargy) are systematically recorded.[9] Observations are made frequently on the day of dosing and at least daily thereafter for a total of 14 days.[9][10]
- Necropsy: All animals that die during the study and all surviving animals at the end of the 14-day period are subjected to a gross necropsy.[5][11]
- Data Analysis: The LD₅₀ value, the statistically derived dose expected to cause death in 50% of the test animals, is calculated using established methods such as probit analysis.[12][13]

Mitochondrial Uncoupling Assay

This protocol describes the measurement of mitochondrial oxygen consumption to demonstrate the uncoupling effect of **Dinoseb** using an oxygen electrode.

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Caption: Workflow for a Substrate-Uncoupler-Inhibitor Titration (SUIT) experiment.

Methodology:

- Mitochondrial Isolation:
 - Excise liver from a euthanized rat and immediately place it in ice-cold isolation buffer (e.g., 0.25 M sucrose, 5 mM HEPES, 1 mM EDTA, pH 7.2).[6]
 - Mince the tissue and homogenize using a Teflon-on-glass homogenizer.[3][6]
 - Perform differential centrifugation: first, a low-speed spin (e.g., 500-800 x g for 10 min) to pellet nuclei and cell debris.[2][6]
 - Transfer the supernatant and perform a high-speed spin (e.g., 8,000-9,400 x g for 10 min) to pellet the mitochondria.[2][6]
 - Wash the mitochondrial pellet by resuspending in isolation buffer and repeating the high-speed centrifugation.[3] Finally, resuspend the purified mitochondrial pellet in a minimal volume of buffer.
- Oxygen Consumption Measurement (Respirometry):
 - Calibrate an oxygen electrode (e.g., Clark-type) and add respiration buffer (e.g., containing KCl, KH₂PO₄, MgCl₂, and HEPES) to the measurement chamber, maintained at a constant temperature (e.g., 30°C).
 - Baseline (State 2): Add a known amount of isolated mitochondria followed by a Complex I substrate like glutamate and malate. A slow, steady rate of oxygen consumption (leak respiration) is recorded.[8][14]
 - Coupled Respiration (State 3): Add a limited amount of ADP to initiate ATP synthesis. This results in a rapid increase in oxygen consumption as the electron transport chain works to pump protons.[8][14]
 - Uncoupled Respiration: Once the ADP is consumed and respiration returns to the slower rate, add a small aliquot of **Dinoseb**. A rapid and sustained increase in oxygen consumption, exceeding the State 3 rate and occurring in the absence of ADP, demonstrates the uncoupling of respiration from ATP synthesis.

- Inhibition: Subsequent addition of an electron transport chain inhibitor, such as rotenone (Complex I inhibitor), will cause a sharp decrease in oxygen consumption, confirming the activity is mitochondrial.[14][15]

Environmental Fate and Regulatory Status

Dinoseb exhibits low to moderate persistence in soil, with reported half-lives ranging from 5 to 31 days under typical field conditions.[1] However, its salt formulations are more water-soluble and less strongly bound to soil, posing a risk of leaching into groundwater.[1] Due to its high acute toxicity, potential for causing birth defects, and male sterility, the U.S. EPA issued an emergency suspension and notice of intent to cancel all registrations for **Dinoseb** in 1986.[1][6] Its use is now banned in the United States, Canada, and the European Union.[4][9][13]

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References

- 1. Rapid, quantitative isolation of mitochondria from rat liver using Ficoll gradients in vertical rotors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. agilent.com [agilent.com]
- 4. researchgate.net [researchgate.net]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. Isolating mitochondria from liver tissue [ruf.rice.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. umwelt-online.de [umwelt-online.de]
- 10. scribd.com [scribd.com]
- 11. Acute Toxicity by OECD Guidelines | PPTX [slideshare.net]

- 12. Determination of Median Lethal Dose of Combination of Endosulfan and Cypermethrin in Wistar Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cvet.tu.edu.iq [cvet.tu.edu.iq]
- 14. Item - Conceptual schematics of substrate-uncoupler-inhibitor titration (SUIT) protocols for ex vivo respirometry in permeabilized muscle fibers. - Public Library of Science - Figshare [plos.figshare.com]
- 15. researchgate.net [researchgate.net]
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